molecular formula C19H19NOS B1327211 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone CAS No. 898789-90-7

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone

Cat. No. B1327211
M. Wt: 309.4 g/mol
InChI Key: JNCKXAOYLPQKBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the formation of key intermediates that can be further functionalized. For instance, the synthesis of a library of 3-(α-styryl)-benzo[b]thiophenes was achieved through a bromocyclization step of methylthio-containing alkynes followed by palladium-catalyzed cross-couplings with N-tosylhydrazones . Similarly, the synthesis of polyfunctionalized pyrroles and thiophenes was reported using ambident nucleophilic zwitterions derived from imidazo[1,5-a]pyridinium inner salts . These methods highlight the versatility of synthetic approaches in constructing complex heterocyclic frameworks that could be relevant to the synthesis of "3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone".

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity and material properties. For example, the ladder-type heteroacenes containing pyrrole and thiophene rings were characterized using mass spectrometry, NMR, elemental analysis, and X-ray analysis . The angular arrangement of aromatic rings in dibenzothienopyrrolo[3,2-b]pyrrole was found to affect its π conjugation and electrochemical behavior . These findings are pertinent to understanding the molecular structure of "3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone", as the arrangement of substituents and the nature of the heterocyclic system can influence its properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of functional groups and the electronic nature of the heterocycle. The study of the reactions between 3-benzoyl-2-isothiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene and hydrazine or primary amines led to the synthesis of 4-phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives . This demonstrates the potential for nucleophilic attacks and cyclization reactions in the synthesis of thioxo derivatives, which could be relevant to the chemical reactions involving "3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone".

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The antiproliferative properties of 2-aryl-3-(α-styryl)benzo[b]thiophene derivatives were evaluated, with some compounds showing submicromolar cytotoxic activity . The polyfunctionalized heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide exhibited high inhibitory effects against various human cancer cell lines . These studies suggest that the physical and chemical properties of "3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone" could also be significant in biological contexts.

Scientific Research Applications

Enantioselective Electrodes

  • Research Context: Asymmetric induction in electrochemical reactions.
  • Key Finding: Polypyrroles synthesized from chiral pyrrole monomers used as asymmetric inductors for electroreduction of certain organic molecules, showing potential for enantioselective applications (Schwientek, Pleus, & Hamann, 1999).

UV-Filter Benzophenone-3 and Its Effects

  • Research Context: Metabolism and endocrine-disrupting activity of benzophenone-3.
  • Key Finding: Benzophenone-3, used as a UV filter, metabolized by liver microsomes, showing estrogenic and anti-androgenic activities in metabolites (Watanabe et al., 2015).

Carbon Nanofibers and Polycondensation

  • Research Context: Grafting of carbon nanofibers using in-situ polycondensation.
  • Key Finding: Polymerization of 3-phenoxybenzoic acid in presence of vapor-grown carbon nanofibers, indicating potential for advanced material synthesis (Baek, Lyons, & Tan, 2004).

Environmental Impact of UV-Filter Benzophenone-3

  • Research Context: Degradation of Benzophenone-3 in aquatic environments.
  • Key Finding: Photocatalytic degradation of Benzophenone-3 using TiO2 coated on quartz tubes, suggesting environmental remediation methods (Moradi et al., 2018).

Reproductive Toxicity of Benzophenone-3

  • Research Context: Impact of Benzophenone-3 on reproduction.
  • Key Finding: High levels of exposure linked to reproductive changes in humans and animals, indicating potential endocrine-disrupting effects (Ghazipura et al., 2017).

Thiophenols Detection

  • Research Context: Selective detection of toxic thiophenols.
  • Key Finding: Development of a fluorescent probe for discrimination of thiophenols over aliphatic thiols, important for environmental and biological monitoring (Wang et al., 2012).

Iron(III) Complexes and Dioxygenase Models

Photocatalytic [4+2] Cycloaddition

  • Research Context: Novel photocatalytic cycloaddition reactions.
  • Key Finding: Discovery of cycloaddition products between thiobenzophenone and arylalkenes, indicating potential for advanced organic synthesis (Argüello, Pérez-Ruíz, & Miranda, 2007).

Dermal Administration and Metabolism

  • Research Context: Dermal absorption and metabolism of Benzophenone-3.
  • Key Finding: Study of the dermal administration of Benzophenone-3 in rats, highlighting its absorption and metabolic pathways (Okereke, Abdel-Rhaman, & Friedman, 1994).

Functional Polymer Synthesis

  • Research Context: Synthesis of functional polymers via thiol-ene coupling.
  • Key Finding: Development of efficient routes for protected thiols and their use in creating functional polymers, demonstrating versatility in polymer chemistry (David & Kornfield, 2008).

Safety And Hazards

The safety data sheet for a similar compound, 3-Ethyl-4-methyl-3-pyrrolin-2-one, provides some insights into the potential hazards and safety precautions . It is recommended to avoid dust formation, breathing vapors, mist, or gas. In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

Pyrrolones and pyrrolidinones, which include 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone, are gaining significant attention in the development of novel methods of their synthesis due to their diverse and prominent biological activities . These compounds have potential applications in drug development and their existence in natural products and the agricultural sector . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCKXAOYLPQKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643476
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone

CAS RN

898789-90-7
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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